molecular formula C13H19NO4 B13499400 Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Cat. No.: B13499400
M. Wt: 253.29 g/mol
InChI Key: BTZBVTLPHVTGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO4 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxyethoxyethyl group, and a methyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.

Another synthetic route involves the reaction of benzyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate. This reaction also proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate moiety can be reduced to form primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2-(2-carboxyethoxy)ethyl)(methyl)carbamate.

    Reduction: Benzyl (2-(2-hydroxyethoxy)ethyl)amine.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler derivative with a benzyl group and a carbamate moiety.

    Benzyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a hydroxyethoxyethyl group.

    Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate: Lacks the methyl group present in benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.

Uniqueness

This compound is unique due to the presence of both a hydroxyethoxyethyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and potential therapeutic properties compared to similar compounds.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

benzyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C13H19NO4/c1-14(7-9-17-10-8-15)13(16)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

BTZBVTLPHVTGNL-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.